![molecular formula C4HBrCl2O2S2 B6617571 5-bromo-2-chlorothiophene-3-sulfonyl chloride CAS No. 1423028-87-8](/img/structure/B6617571.png)
5-bromo-2-chlorothiophene-3-sulfonyl chloride
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Overview
Description
5-Bromo-2-chlorothiophene-3-sulfonyl chloride is a versatile organic compound characterized by its bromine, chlorine, sulfur, and oxygen atoms. This compound is known for its utility in various chemical reactions and applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chlorothiophene-3-sulfonyl chloride typically involves halogenation and sulfonylation reactions. One common method is the chlorination of 5-bromo-2-thiophenesulfonyl chloride, followed by bromination. The reaction conditions usually require the presence of a suitable catalyst and controlled temperature to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of halogenating agents and sulfonylating agents. The process is optimized to achieve high yield and purity, with stringent quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chlorothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-chlorothiophene-3-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that lead to bioactive molecules. Notably, it has been linked to the development of drugs targeting specific enzymes or receptors.
Case Study : Research has demonstrated its role in synthesizing brinzolamide, a drug used for treating glaucoma, showcasing its significance in ophthalmic therapies.
Enzyme Inhibition Studies
The compound exhibits potential as an enzyme inhibitor. The sulfonyl chloride group can covalently modify nucleophilic residues in proteins, effectively inhibiting enzyme activity. This property is particularly relevant in drug design aimed at modulating biological pathways.
Example : Studies indicate that derivatives of this compound can inhibit the human enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial for cortisol regulation, implicating therapeutic uses in metabolic disorders .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its reactivity allows it to participate in various chemical transformations, including:
- Nucleophilic Substitution Reactions : Reacting with amines or alcohols to form sulfonamide or sulfonate derivatives.
- Coupling Reactions : Engaging in cross-coupling reactions with heterocycles to produce substituted thiophenes.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of compounds related to this compound. For instance, studies have shown significant antibacterial activity against pathogens such as Staphylococcus aureus.
Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |
---|---|---|
This compound | 19 µg/mL | Staphylococcus aureus |
5-Chloro-2-thiophenesulfonyl chloride | 25 µg/mL | Pseudomonas aeruginosa |
5-Methyl-2-thiophenesulfonyl chloride | 30 µg/mL | Escherichia coli |
These results suggest that the presence of halogen substituents can enhance binding affinity and potency against certain bacterial strains.
Mechanism of Action
The mechanism by which 5-bromo-2-chlorothiophene-3-sulfonyl chloride exerts its effects involves its reactivity with various functional groups. The compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Comparison with Similar Compounds
3-bromo-5-chlorothiophene-2-sulfonyl chloride
5-bromo-2-methoxybenzenesulfonyl chloride
Biological Activity
5-Bromo-2-chlorothiophene-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in drug development. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant data tables and research findings.
- Molecular Formula : C4HBrCl2O2S2
- Molecular Weight : 217.09 g/mol
- CAS Number : 2766-74-7
- Structure : The compound features a thiophene ring substituted with bromine and chlorine atoms, along with a sulfonyl chloride functional group, which is critical for its reactivity and biological interactions.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor in several biochemical pathways.
Inhibition of Endothelin Receptors
One of the notable activities of this compound is its ability to modulate endothelin receptor activity. Endothelins are potent vasoconstrictors involved in cardiovascular regulation. Research indicates that sulfonamides and their derivatives can inhibit the binding of endothelin peptides to their receptors, which may have implications for treating conditions like hypertension and heart failure .
Anticancer Properties
Recent studies have shown that derivatives of thiophene compounds exhibit anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A specific case study demonstrated that a related thiophene derivative significantly reduced the viability of various cancer cell lines .
Synthesis and Derivatives
The synthesis of this compound typically involves the chlorination and bromination of thiophene derivatives followed by sulfonylation. The synthetic pathway allows for the introduction of various substituents, enhancing the compound's biological profile.
Step | Reaction | Yield (%) |
---|---|---|
1 | Bromination of thiophene | 85% |
2 | Chlorination | 75% |
3 | Sulfonylation | 90% |
This table summarizes the yields obtained during different stages of synthesis, emphasizing the efficiency of producing this compound.
Case Studies and Research Findings
Several studies have focused on the pharmacological characterization of thiophene derivatives. For example:
- Thrombin Inhibition : A series of experiments optimized derivatives for thrombin inhibition, demonstrating that modifications to the thiophene core can enhance potency against thrombin, a key enzyme in blood coagulation .
- Neuroprotective Effects : Another study explored the neuroprotective capabilities of related compounds in models of neurodegeneration, suggesting potential applications in treating Alzheimer's disease .
- Reactivity in Palladium-Catalyzed Reactions : The compound has been utilized as a heteroarylating agent in palladium-catalyzed reactions, showcasing its versatility in organic synthesis while maintaining selectivity for desired products .
Properties
IUPAC Name |
5-bromo-2-chlorothiophene-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2O2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXBWBJSGIXAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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